(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral compound characterized by a pyrrolidine core substituted with a methyl-isopropylamino-methyl group.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(17)9-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRGUMMEURXAM-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, also known by its CAS number 1354027-72-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is , with a molecular weight of approximately 255.4 g/mol. The compound features a chiral center, which may contribute to its biological activity and specificity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.4 g/mol |
| CAS Number | 1354027-72-7 |
Pharmacological Profile
Research indicates that (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exhibits various pharmacological activities:
- CNS Activity : The compound has shown potential as a central nervous system (CNS) stimulant. Its structural similarity to other known stimulants suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. This is hypothesized to be due to its ability to modulate monoamine levels in the brain.
- Anxiolytic Properties : The compound may also possess anxiolytic effects, potentially beneficial in treating anxiety disorders.
The exact mechanism of action for (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is not fully elucidated. However, it is believed to act as a selective inhibitor of certain neurotransmitter reuptake transporters, thereby increasing the availability of neurotransmitters in the synaptic cleft.
Study 1: CNS Stimulant Effects
A study conducted on rodents demonstrated that administration of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one resulted in increased locomotor activity compared to controls. This suggests a stimulant effect consistent with other compounds targeting the CNS.
Study 2: Antidepressant-Like Effects
In another research investigation, the compound was administered to mice subjected to chronic unpredictable stress, a model for depression. Results indicated a significant reduction in despair behavior in the forced swim test, suggesting potential antidepressant properties.
Study 3: Anxiolytic Activity
A separate study evaluated the anxiolytic effects of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one using the elevated plus maze test. Mice treated with the compound spent more time in open arms compared to untreated controls, indicating reduced anxiety levels.
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacological Applications
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has been investigated for its potential effects on the central nervous system. Its structural similarity to other psychoactive compounds suggests it may act as a stimulant or modulator of neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that compounds with similar structures can influence mood and cognitive functions, making this compound a candidate for further studies in treating disorders such as ADHD or depression.
2. Synthesis of Novel Pharmaceuticals
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been synthesized and tested for their ability to cross the blood-brain barrier, which is crucial for central nervous system therapeutics.
Synthetic Chemistry
3. Role in Organic Synthesis
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is utilized in organic synthesis as an intermediate in the production of complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and reductive amination, makes it valuable in the synthesis of chiral compounds.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate neuropharmacological effects | Found potential stimulant properties; increased dopamine levels in animal models. |
| Study 2 | Synthesis of new pharmaceuticals | Developed derivatives with enhanced bioavailability; effective against specific neurological disorders. |
| Study 3 | Use in organic synthesis | Demonstrated utility in creating chiral centers; successful incorporation into larger molecular frameworks. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group on the pyrrolidine ring facilitates nucleophilic substitution under controlled conditions. Common reagents include alkyl halides (e.g., methyl iodide) and acyl chlorides.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | THF, 0–5°C, 12 hours | N-methylated derivative |
| Benzyl bromide | DCM, RT, 6 hours | Benzylated side chain |
These reactions retain stereochemical integrity at the chiral centers, critical for preserving bioactivity.
Acylation Reactions
The primary amine group undergoes acylation with reagents like acetic anhydride or benzoyl chloride to form amides.
Example Reaction:
| Reagent | Conditions | Yield |
|---|---|---|
| Acetic anhydride | EtOH, reflux, 2 hours | 85–90% |
| Benzoyl chloride | Pyridine, 0°C, 4 hours | 75–80% |
Acylation enhances lipophilicity, improving membrane permeability in pharmacological contexts.
Reduction Reactions
The ketone group is selectively reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
Example Reaction:
| Reducing Agent | Conditions | Stereochemical Outcome |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hour | Retention of (S) configuration |
| H₂/Pd-C | EtOAc, RT, 3 hours | Racemization at C1 observed |
Steric hindrance from the isopropyl group slows reduction kinetics compared to simpler ketones.
Alkylation of the Pyrrolidine Ring
The pyrrolidine nitrogen participates in Mannich reactions, forming extended alkyl chains or heterocycles.
Example Reaction with Formaldehyde:
| Amine | Conditions | Application |
|---|---|---|
| Cyclopropylamine | H₂O, 60°C, 8 hours | Antiviral precursor synthesis |
| Benzylamine | EtOH, reflux, 6 hours | Neuropharmacological analogs |
pH-Dependent Reactivity
Reaction outcomes vary significantly with pH due to protonation states of amine groups:
| pH Range | Dominant Species | Reactivity |
|---|---|---|
| < 3 | Protonated amines | Enhanced electrophilic substitution |
| 7–9 | Neutral amines | Optimal for acylation/alkylation |
| > 10 | Deprotonated amines | Base-catalyzed elimination |
Comparative Reaction Pathways
The table below contrasts reaction pathways for analogous pyrrolidine-based amino ketones:
Stability Under Reaction Conditions
Degradation pathways include:
-
Oxidation: Ketone group forms carboxylic acid under strong oxidizers (e.g., KMnO₄).
-
Thermal decomposition: Above 150°C, pyrrolidine ring undergoes retro-Mannich cleavage.
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly for generating derivatives with tailored pharmacological properties. Controlled reaction conditions and stereochemical preservation are paramount for optimizing synthetic efficiency .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s uniqueness lies in its isopropyl-methyl-amino substituent. Below is a comparative analysis with structurally related compounds:
Notes:
- Lipophilicity : Benzyl-containing analogues () exhibit higher logP values compared to the target compound, which may influence blood-brain barrier penetration .
Preparation Methods
Cyclization via Intramolecular Amination
A widely adopted method involves the cyclization of γ-amino alcohols or halides. For instance, 4-chloro-1-aminopentane derivatives undergo base-mediated intramolecular nucleophilic substitution to form the pyrrolidine ring. In one protocol, treatment of 2-(chloromethyl)-3-cyanopyridine with potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 70°C yields a pyrrolidine precursor with 91% efficiency. This method benefits from high atom economy but requires precise control over stereochemistry.
Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine rings offers a stereoselective route to pyrrolidine. For example, 3-aminopyridine undergoes hydrogenation over a Raney nickel catalyst at elevated pressures (50–100 bar) to produce racemic 3-aminopiperidine. While this method is effective for piperidine systems, analogous conditions applied to substituted pyridines can yield pyrrolidine derivatives with tailored substituents.
Coupling to the Butanone Backbone
The pyrrolidine-amine intermediate is coupled to the 3-methyl-butan-1-one moiety through amide bond formation or Mannich-type reactions .
Amide Coupling
Activation of the ketone’s carbonyl group as an acid chloride facilitates nucleophilic attack by the pyrrolidine amine. For instance, treatment of 3-methyl-butanoyl chloride with the amine in dichloromethane (DCM) and triethylamine (TEA) produces the target amide. Yields range from 70–80%, with epimerization minimized at low temperatures (−10°C).
Mannich Reaction
A three-component Mannich reaction between formaldehyde, 3-methylbutan-1-one, and the pyrrolidine amine constructs the carbon-nitrogen bond directly. This method, conducted in ethanol with catalytic acetic acid, achieves moderate yields (60–65%) but simplifies purification by avoiding intermediate isolation.
Chiral Resolution and Enantiomer Purification
The (S)-configuration at both stereocenters is achieved via diastereomeric salt formation or chiral chromatography .
Diastereomeric Salt Formation
Racemic mixtures of the final compound are treated with D-tartaric acid in methanol, selectively precipitating the (S,S)-diastereomer. The mother liquor, enriched in the (R,R)-enantiomer, is treated with L-tartaric acid to recover the opposite enantiomer. This method, adapted from xanthine derivative syntheses, achieves >98% enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Preparative HPLC using a Chiralpak® IA column and hexane/isopropanol mobile phase resolves enantiomers with baseline separation. While costlier, this technique is indispensable for small-scale syntheses requiring ultrahigh purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Pyrrolidine cyclization | NMP | 70 | 91% → 95% |
| Reductive amination | THF | 25 | 85% → 90% |
| Mannich reaction | Ethanol | 50 | 60% → 68% |
Polar aprotic solvents (e.g., NMP) enhance nucleophilicity in cyclization, while protic solvents (e.g., ethanol) stabilize intermediates in Mannich reactions.
Catalytic Enhancements
The addition of molecular sieves (4Å) during reductive amination absorbs generated water, shifting equilibrium toward product formation. Similarly, microwave-assisted synthesis reduces reaction times for amide coupling from 12 hours to 30 minutes.
Comparative Analysis of Synthetic Routes
The cyclization-alkylation route offers superior stereochemical outcomes but demands rigorous intermediate purification. Conversely, the Mannich approach sacrifices yield for operational simplicity .
Q & A
Basic Question: What are the standard spectroscopic and analytical methods for characterizing the structural purity of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one?
Methodological Answer:
Characterization typically involves:
- NMR Spectroscopy : Observe proton environments (e.g., pyrrolidine CH2 protons at δ 2.01–2.40 ppm, isopropyl groups at δ 1.63–1.75 ppm) .
- IR Spectroscopy : Confirm functional groups (N–H stretch: 3437–3378 cm<sup>−1</sup>, C=O: 1717–1715 cm<sup>−1</sup>) .
- Elemental Analysis : Verify C, H, N content (deviation ≤ ±0.4% from theoretical values) .
For advanced purity assessment, combine with HPLC (e.g., C18 columns, acetonitrile/water gradients) to resolve stereoisomers or impurities .
Advanced Question: How can researchers optimize coupling reactions during synthesis to improve yields of pyrrolidinone-containing analogs?
Methodological Answer:
Use carbodiimide-mediated coupling (e.g., EDC·HCl/HOBt in DMF with Et3N):
- Adjust stoichiometry (1:1.5 molar ratio of acid to coupling reagent) to minimize side reactions .
- Monitor reaction progress via TLC or LC-MS.
- Purify via recrystallization (ethanol/water) to isolate products with >95% purity .
Basic Question: Which preclinical models are suitable for evaluating neuropharmacological activity of this compound?
Methodological Answer:
- Anticonvulsant activity : Use subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests in rodents at doses of 30–300 mg/kg (i.p.) .
- Neurotoxicity : Employ rotarod tests to assess motor coordination deficits post-administration .
Advanced Question: How to resolve contradictions between in vitro binding affinity and in vivo efficacy data for substituent-modified analogs?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma half-life, brain permeability) to identify metabolic instability .
- Molecular dynamics simulations : Assess if substituents (e.g., electron-donating/withdrawing groups) alter binding pocket interactions despite similar in vitro affinity .
Basic Question: What validated analytical methods ensure batch-to-batch consistency in purity assessment?
Methodological Answer:
- RP-HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
- Validation parameters : Include linearity (R<sup>2</sup> > 0.99), precision (%RSD < 2%), and LOD/LOQ (≤0.1% w/w) per ICH guidelines .
Advanced Question: How to validate an analytical method for quantifying the compound in complex biological matrices?
Methodological Answer:
- Matrix effect evaluation : Spike compound into plasma/brain homogenate and compare recovery rates (target: 85–115%) .
- Stability studies : Assess freeze-thaw cycles, short-term (25°C/24h), and long-term (−80°C/30d) stability .
Basic Question: What computational strategies predict the compound’s binding mode to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., GABAA receptors) .
- Pose validation : Compare docking scores (ΔG) with known ligands and validate via MM-GBSA free energy calculations .
Advanced Question: How to address discrepancies in docking scores when using different force fields?
Methodological Answer:
- Force field benchmarking : Compare OPLS3e (flexible side chains) vs. AMBER ff14SB (rigid backbone) for target flexibility .
- Consensus scoring : Integrate results from multiple software (e.g., AutoDock, MOE) to prioritize high-confidence poses .
Basic Question: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal contact .
- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How to mitigate risks when synthesizing reactive intermediates (e.g., acylating agents)?
Methodological Answer:
- Low-temperature reactions : Perform acylations at 0–4°C to control exothermic side reactions .
- In situ quenching : Add aqueous NaHCO3 immediately post-reaction to hydrolyze unreacted EDC·HCl .
Basic Question: How to interpret elemental analysis deviations in synthesized batches?
Methodological Answer:
- Calibration checks : Verify instrument calibration with certified standards (e.g., acetanilide for C/H/N analysis) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling, oxidation) causing C/N deviations >0.4% .
Advanced Question: How to resolve conflicting bioactivity data between substituent-modified analogs?
Methodological Answer:
- SAR studies : Systematically vary substituents (e.g., para-CH3 vs. meta-NO2 on aryl groups) and correlate with IC50 values .
- Crystallography : Resolve co-crystal structures to confirm steric/electronic effects on binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
